4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide

Description

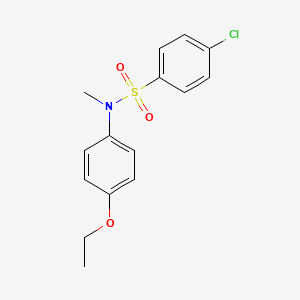

4-Chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chlorophenylsulfonyl group, an N-methyl substituent, and a 4-ethoxyphenyl moiety.

Properties

IUPAC Name |

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-3-20-14-8-6-13(7-9-14)17(2)21(18,19)15-10-4-12(16)5-11-15/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSWZSHSAMSVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Major Products Formed

Substitution Reactions: Formation of N-substituted sulfonamides.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of amines.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide and analogous sulfonamide derivatives:

Key Observations:

Boron-containing sulfonamides are emerging in antiviral and anticancer research . The dichlorophenyl/methylideneamino groups in ’s compound enhance Aβ42 aggregation inhibition, suggesting that extended aromatic systems improve target binding .

N-methylation reduces hydrogen-bonding capacity, which may decrease enzymatic recognition but increase membrane permeability .

Synthetic Accessibility :

- Most analogs derive from 4-chlorobenzenesulfonyl chloride, with substituents introduced via nucleophilic substitution (e.g., amines in ) or condensation (e.g., imines in ) .

Research Findings and Implications

- Structural Motifs : The 4-chlorobenzenesulfonamide core is versatile, accommodating diverse substituents (e.g., ethoxy, oxaborol, imine) for tailored properties. Ethoxy and methyl groups balance lipophilicity and steric effects, making the target compound a candidate for further pharmacokinetic studies.

- Biological Potential: While direct data on the target compound’s activity are lacking, analogs like the Aβ42 inhibitor () and boron-containing derivatives () highlight sulfonamides’ applicability in neurodegenerative and infectious diseases.

- Analytical Methods : Consistent use of NMR, MS, and X-ray crystallography across studies (e.g., ) underscores the importance of robust characterization for structural validation .

Biological Activity

4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 14417-09-5

This structure features a sulfonamide group attached to an aromatic ring system, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to reduced proliferation of cancer cells and bacteria.

- Receptor Modulation: It may interact with cellular receptors, influencing various signaling pathways that are critical for cell survival and growth.

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against various strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer effects. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.52 to 6.31 μM .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL, with biofilm inhibition rates exceeding 79% .

Comparative Data Table

Case Studies

- Study on Anticancer Properties: A study focused on the effects of sulfonamide derivatives revealed that compounds similar to this compound exhibited significant anti-proliferative activity against breast cancer cell lines, leading to increased apoptosis rates .

- Antimicrobial Efficacy Assessment: Another research highlighted the effectiveness of this compound against clinical strains of bacteria, demonstrating substantial bactericidal activity and biofilm disruption capabilities, which are critical in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.